H-Tyr(Tos)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

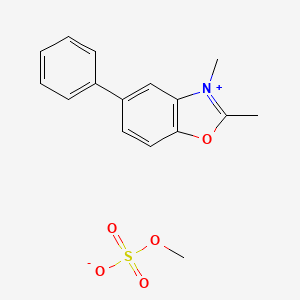

The compound H-Tyr(Tos)-OH is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it a valuable intermediate in peptide synthesis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr(Tos)-OH typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the tosyl group. One common method is:

Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

Tosylation: The protected tyrosine is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to introduce the tosyl group.

Deprotection: Finally, the protecting groups are removed to yield .

Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: H-Tyr(Tos)-OH undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction: The phenol ring can undergo oxidation to form quinones or reduction to form catechols.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of catechols.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

H-Tyr(Tos)-OH plays a crucial role in peptide synthesis. It serves as an intermediate for introducing tyrosine residues into peptides, allowing for selective modifications that enhance the stability and biological activity of the resulting peptides.

| Application | Description |

|---|---|

| Peptide Coupling | This compound can participate in coupling reactions to form peptide bonds with other amino acids, facilitating the synthesis of complex peptides. |

| Selective Modification | The tosyl group allows for selective reactions at the phenolic hydroxyl group, enabling targeted modifications without affecting other functional groups. |

Drug Development

The compound is increasingly utilized in drug development, particularly for designing peptide-based therapeutics. Its ability to stabilize peptide structures and enhance bioavailability makes it an attractive candidate in pharmaceutical research.

Bioconjugation

In bioconjugation applications, this compound is employed to attach peptides to various biomolecules. This process is essential for targeted drug delivery systems and diagnostic applications.

| Bioconjugation Method | Description |

|---|---|

| Linker Chemistry | The tosyl group can be replaced with various functional groups, facilitating the conjugation of peptides to antibodies or other biomolecules. |

| Targeted Delivery Systems | By modifying the structure of this compound, researchers can create conjugates that specifically target diseased tissues, enhancing therapeutic efficacy. |

Material Science

This compound is also significant in material science, particularly in developing novel biomaterials and nanomaterials for biomedical applications.

Case Studies

- Peptide Analog Development : A study demonstrated that modifying opioid peptides using this compound resulted in compounds with significantly improved binding affinities to mu-opioid receptors compared to their unmodified counterparts .

- Biomaterial Innovation : Research on hydrogels incorporating this compound showed enhanced cell adhesion properties, making them suitable for tissue engineering applications .

- Targeted Drug Delivery Systems : A recent investigation illustrated how conjugating drugs with this compound derivatives improved their targeting capabilities towards cancer cells, leading to increased therapeutic effectiveness.

Wirkmechanismus

The mechanism of action of H-Tyr(Tos)-OH depends on its specific application. In peptide synthesis, it acts as a protected tyrosine derivative, facilitating the selective modification and coupling of peptides. The tosyl group provides stability and reactivity, allowing for precise control over the chemical reactions.

Vergleich Mit ähnlichen Verbindungen

H-Tyr(Tos)-OH: can be compared with other protected tyrosine derivatives such as:

H-Tyr(Boc)-OH: Where the amino group is protected with a Boc group.

H-Tyr(Trt)-OH: Where the amino group is protected with a trityl group.

H-Tyr(Mts)-OH: Where the phenol group is protected with a mesitylene sulfonyl group.

Uniqueness: The tosyl group in This compound provides a unique combination of stability and reactivity, making it particularly useful in peptide synthesis and bioconjugation applications. Its ability to undergo selective substitution reactions also adds to its versatility in chemical research.

Biologische Aktivität

H-Tyr(Tos)-OH, also known as H-Tyrosyl-para-toluenesulfonyl-OH , is a derivative of the amino acid tyrosine, modified with a tosyl (para-toluenesulfonyl) group. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to hypertension and peptide synthesis. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- CAS Number : 159505-46-1

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 373.42 g/mol

This compound exhibits significant biological activity primarily through its inhibition of the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE leads to decreased levels of angiotensin II, a potent vasoconstrictor, thereby contributing to lower blood pressure levels.

In Vitro Studies :

- The compound demonstrates an IC50 value of 0.028 mg/mL against ACE, indicating strong inhibitory potential .

In Vivo Studies :

- In studies involving spontaneously hypertensive rats, administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in significant reductions in blood pressure .

- A single intra-arterial injection (12.5 mg/kg) significantly elevated systolic blood pressure within 5 minutes post-administration .

Pharmacological Effects

The antihypertensive properties of this compound make it a candidate for further research in cardiovascular therapies. Its ability to modulate blood pressure through ACE inhibition suggests potential applications in treating conditions like hypertension and heart failure.

Case Studies

- Hypertension Research :

- Peptide Synthesis Applications :

Comparative Analysis

The following table summarizes the biological activity and pharmacological effects of this compound compared to other related compounds:

| Compound | Mechanism | IC50 (mg/mL) | Effect on Blood Pressure |

|---|---|---|---|

| This compound | ACE Inhibition | 0.028 | Significant reduction |

| H-Tyr-c[D-Cys] | Opioid Receptor Agonist | N/A | Variable |

| H-Dmt-d-Arg-Phe | Mu Opioid Receptor Agonist | N/A | Moderate |

Eigenschaften

IUPAC Name |

2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYKTYDVQXXNKP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159505-46-1 |

Source

|

| Record name | 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.